2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline
Description
2,6-Dichloro-N-[(3-chlorophenyl)methyl]aniline is a chlorinated aniline derivative characterized by a 2,6-dichloro-substituted aromatic ring and a benzylamine group with a 3-chlorophenyl substituent. Its molecular formula is C₁₃H₁₀Cl₃N (molecular weight: ~286.7 g/mol).
Properties
IUPAC Name |
2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3N/c14-10-4-1-3-9(7-10)8-17-13-11(15)5-2-6-12(13)16/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSHLIYVZAWJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline typically involves the reaction of 2,6-dichloroaniline with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-[(3-chlorophenyl)methyl]aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aniline ring can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium methoxide, potassium tert-butoxide
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Substitution: Various substituted anilines
Oxidation: Quinones
Reduction: Amines
Scientific Research Applications
2,6-Dichloro-N-[(3-chlorophenyl)methyl]aniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Electronic Properties: The target compound’s 2,6-dichloro substitution creates a sterically hindered and electron-deficient aromatic ring. In contrast, the nitro and trifluoromethyl groups in the compound from amplify electron withdrawal, making it highly reactive in electrophilic substitution reactions.
N-Substituent Influence :
The benzyl group in the target compound introduces conformational flexibility and increased lipophilicity compared to the rigid N-aryl group in . The 3-chlorophenylmethyl substituent may also enhance membrane permeability in biological systems relative to the 2-chlorophenyl analog.
Substituent Effects on Physicochemical Properties
- Lipophilicity :
The trifluoromethyl groups in significantly increase hydrophobicity, while the target compound’s three chlorine atoms balance moderate lipophilicity with steric accessibility. - Solubility: The compound in benefits from methoxy groups, which improve solubility in organic solvents like DMSO or ethanol. The planar N-aryl group in likely reduces solubility compared to the target compound’s benzyl group.
- Thermal Stability : Nitro-substituted derivatives (e.g., ) are prone to thermal decomposition, whereas chloro-substituted analogs (target compound and ) exhibit higher thermal stability due to stronger C-Cl bonds.
Biological Activity
2,6-Dichloro-N-[(3-chlorophenyl)methyl]aniline is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C13H10Cl2N
- Molecular Weight : 265.13 g/mol
This compound features two chlorine atoms at the 2 and 6 positions of the aniline ring, which influences its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It has been shown to:
- Inhibit Enzymatic Activity : The compound can inhibit enzymes involved in cell proliferation, which is crucial for its potential anticancer effects.
- Bind to Receptors : It may interact with specific receptors, altering their activity and leading to various biological effects, including antimicrobial properties.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may be effective against certain bacterial strains, although further research is necessary to fully elucidate its spectrum of activity.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Findings : The compound showed significant cytotoxicity with an IC50 value of approximately 15 µM, indicating a strong potential for further development as an anticancer agent.
-
Antimicrobial Evaluation :
- Objective : To assess the efficacy against Gram-positive and Gram-negative bacteria.
- Findings : Exhibited notable inhibitory activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 2,3-Dichloroaniline | Moderate | Low |
| 2,4-Dichloroaniline | Low | Moderate |
| This compound | High | High |
This table illustrates that this compound exhibits superior biological activities compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
